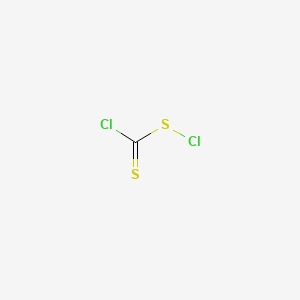

Chlorothioformylsulfenylchloride

Description

Chlorothioformylsulfenylchloride (ClC(=S)SCl) is a sulfur-containing organochlorine compound characterized by its dual functional groups: a thiocarbonyl (C=S) and a sulfenyl chloride (SCl) moiety. This structure confers high reactivity, making it valuable in organic synthesis, particularly in the preparation of sulfur-based polymers, agrochemicals, and intermediates for pharmaceuticals. Its molecular formula is CCl₂S₂, with a molecular weight of 167.06 g/mol. The compound is typically a volatile, light-sensitive liquid with a pungent odor, requiring stringent handling protocols due to its corrosive and toxic nature .

Properties

CAS No. |

72087-91-3 |

|---|---|

Molecular Formula |

CCl2S2 |

Molecular Weight |

147.0 g/mol |

IUPAC Name |

chloro chloromethanedithioate |

InChI |

InChI=1S/CCl2S2/c2-1(4)5-3 |

InChI Key |

COAQRZPGAKEOHU-UHFFFAOYSA-N |

Canonical SMILES |

C(=S)(SCl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorothioformylsulfenylchloride can be synthesized through several methods:

Chlorination of Disulfides: This method involves the chlorination of disulfides, a reaction sometimes referred to as the Zincke disulfide reaction.

Chlorinolysis of Thioethers: Thioethers with electron-withdrawing substituents can undergo chlorinolysis of a C-S bond to produce sulfenyl chlorides.

Reaction with Sulfur Dichloride: In a variation of the Reed reaction, sulfur dichloride displaces hydrogen under UV light to form sulfenyl chlorides.

Chemical Reactions Analysis

Chlorothioformylsulfenylchloride undergoes various chemical reactions:

Addition Reactions: It can add across alkenes, such as ethylene, to form sulfenyl esters.

Chlorination: It can be further chlorinated to form trichlorides.

Reactions with Water and Alcohols: It reacts with water and alcohols to produce sulfenyl esters.

Formation of Sulfinyl Chlorides: It can be converted to sulfinyl chlorides through oxidation reactions.

Scientific Research Applications

Chlorothioformylsulfenylchloride has several applications in scientific research:

Chemical Synthesis: It is used as a reagent in the synthesis of various organic compounds, including fungicides like Captan and Folpet.

Vulcanization of Rubber: It is used in the production of agents for the vulcanization of rubber.

Fluorescent Probes: It can be used in the design and synthesis of fluorescent probes for biomedical and environmental monitoring.

Mechanism of Action

The mechanism of action of chlorothioformylsulfenylchloride involves its reactivity as a sulfenyl chloride. It acts as a source of RS+ ions, which can participate in various chemical reactions, including the formation of RS-N and RS-O bonds . The molecular targets and pathways involved depend on the specific reactions it undergoes, such as addition to alkenes or oxidation to sulfinyl chlorides.

Comparison with Similar Compounds

Chloromethyl Chlorosulfate (CAS 49715-04-0)

- Structure : ClSO₂OCH₂Cl

- Molecular Formula : CCl₂O₃S

- Uses : Primarily an intermediate in chemical manufacturing, utilized under controlled conditions for sulfonation and esterification reactions .

- Reactivity : Less reactive toward nucleophiles compared to Chlorothioformylsulfenylchloride due to the absence of a thiocarbonyl group. Its stability allows for use in controlled industrial processes.

- Hazards : Corrosive and toxic, but less volatile than this compound.

Sulfuryl Chloride (SO₂Cl₂)

- Structure : O=S(=O)Cl₂

- Molecular Formula : Cl₂O₂S

- Uses : Widely employed as a chlorinating and sulfonating agent in organic synthesis. Unlike this compound, it lacks sulfur-sulfur bonds but shares high reactivity with nucleophiles .

- Reactivity : Reacts violently with water, releasing HCl and SO₂. This compound, while also moisture-sensitive, forms thioacids upon hydrolysis.

- Safety : Both compounds require similar storage conditions (anhydrous, inert atmosphere), but Sulfuryl Chloride’s lower volatility reduces acute inhalation risks.

(3-Chlorophenyl)methanesulfonyl Chloride

- Structure : ClC₆H₄CH₂SO₂Cl

- Molecular Formula : C₇H₆Cl₂O₂S

- Uses : A sulfonyl chloride derivative used in peptide synthesis and as a precursor for sulfonamides. Unlike this compound, its aromatic substituent stabilizes the molecule, reducing electrophilicity .

- Reactivity : Reacts selectively with amines and alcohols, whereas this compound exhibits broader reactivity, including cycloadditions and thiolation reactions.

Comparative Data Table

| Compound | Molecular Formula | CAS No. | Key Functional Groups | Primary Applications | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | CCl₂S₂ | N/A | Thiocarbonyl, Sulfenyl Chloride | Polymer synthesis, agrochemicals | High (nucleophilic substitution, cycloadditions) |

| Chloromethyl Chlorosulfate | CCl₂O₃S | 49715-04-0 | Sulfate Ester | Industrial intermediates | Moderate (esterification) |

| Sulfuryl Chloride | Cl₂O₂S | 7791-25-5 | Sulfonyl Chloride | Chlorination, sulfonation | High (hydrolysis, exothermic) |

| (3-Chlorophenyl)methanesulfonyl Chloride | C₇H₆Cl₂O₂S | N/A | Aromatic Sulfonyl Chloride | Pharmaceutical intermediates | Selective (amine coupling) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.